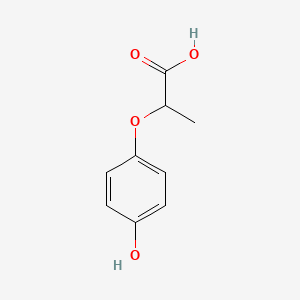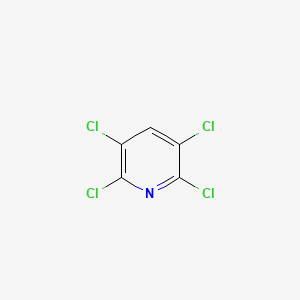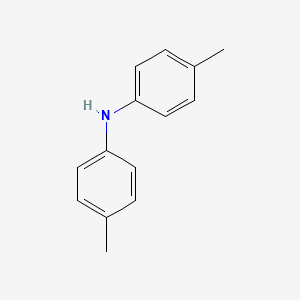
Ácido 2-(4-hidroxifenoxi)propanoico
Descripción general
Descripción
2-(4-Hydroxyphenoxy)propanoic acid is an organic compound with the chemical formula C9H10O4. It is a key intermediate in the synthesis of enantiomerically pure aryloxyphenoxypropionic acid-type herbicides . This compound is known for its role in the preparation of herbicides that are highly effective, low in toxicity, and have a wide herbicidal spectrum .
Aplicaciones Científicas De Investigación
2-(4-Hydroxyphenoxy)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of herbicides and other organic compounds.
Biology: The compound is studied for its role in microbial hydroxylation processes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, coatings, and rubber additives.
Mecanismo De Acción
Target of Action
2-(4-Hydroxyphenoxy)propanoic acid, also known as R-HPA, is an organic compound that plays a significant role in the synthesis of herbicides . It primarily targets grassy weeds, exhibiting high selectivity .
Mode of Action
The compound interacts with its targets by inhibiting melanin transfer and preventing UVB damage . This interaction results in changes that make it effective as a key intermediate in the synthesis of herbicides .
Biochemical Pathways
The main route for R-HPA biosynthesis involves the hydroxylation of the substrate R-2-phenoxypropionic acid (R-PPA) at the C-4 position, facilitated by microbes . This process affects the biochemical pathways related to the synthesis of herbicides, leading to downstream effects that enhance the herbicidal properties of the resulting compounds .
Pharmacokinetics
It’s worth noting that the compound is a solid that is soluble in most organic solvents, such as ethanol, methanol, and chloroform . This solubility likely influences its bioavailability.
Result of Action
The molecular and cellular effects of 2-(4-Hydroxyphenoxy)propanoic acid’s action primarily involve the inhibition of melanin transfer and the prevention of UVB damage . Additionally, it serves as a key intermediate in the synthesis of herbicides, contributing to their efficacy against grassy weeds .
Análisis Bioquímico
Biochemical Properties
2-(4-Hydroxyphenoxy)propanoic acid plays a crucial role in biochemical reactions, especially in the biosynthesis of phenoxypropionic acid herbicides. It interacts with enzymes such as hydroxylases, which facilitate the selective introduction of a hydroxyl group into the substrate 2-phenoxypropionic acid at the C-4 position . This interaction is essential for the production of enantiomerically pure herbicides, which are highly effective and environmentally friendly.
Cellular Effects
The effects of 2-(4-Hydroxyphenoxy)propanoic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, in microbial cells, it has been observed to enhance the production of biomass and specific metabolites . This compound’s impact on gene expression and cellular metabolism is critical for optimizing the production of high-value compounds in biotechnological applications.
Molecular Mechanism
At the molecular level, 2-(4-Hydroxyphenoxy)propanoic acid exerts its effects through specific binding interactions with biomolecules. It acts as a ligand for enzymes such as hydroxylases, facilitating the hydroxylation of aromatic compounds . This process involves the conversion of a C-H group into a C-OH group, which is a common oxidative reaction in biochemical pathways. The compound’s ability to selectively hydroxylate substrates is key to its effectiveness in biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Hydroxyphenoxy)propanoic acid change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, the compound’s stability in different environmental conditions can affect its efficacy in biosynthesis processes . Additionally, long-term exposure to this compound in in vitro and in vivo studies has been observed to impact cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 2-(4-Hydroxyphenoxy)propanoic acid vary with different dosages in animal models. At lower dosages, it has been found to be effective in promoting desired biochemical reactions without adverse effects. At higher dosages, toxic or adverse effects may be observed . Understanding the threshold effects and optimal dosages is crucial for its safe and effective use in biochemical applications.
Metabolic Pathways
2-(4-Hydroxyphenoxy)propanoic acid is involved in several metabolic pathways, including the hydroxylation of aromatic compounds. It interacts with enzymes such as hydroxylases, which play a vital role in its metabolic conversion . The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, making it an important intermediate in biochemical processes.
Transport and Distribution
Within cells and tissues, 2-(4-Hydroxyphenoxy)propanoic acid is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for optimizing its use in biochemical applications.
Subcellular Localization
The subcellular localization of 2-(4-Hydroxyphenoxy)propanoic acid is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its role in biochemical reactions and its effectiveness in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-(4-Hydroxyphenoxy)propanoic acid can be achieved through several methods:
Biosynthesis: An alternative method involves the use of microorganisms with hydroxylase activity to selectively introduce a hydroxyl group at the para position of 2-phenoxypropionic acid.
Industrial Production Methods
In industrial settings, the production of 2-(4-Hydroxyphenoxy)propanoic acid typically involves the following steps :
Alkylation: Phenol is reacted with 2-chloropropionic acid in the presence of a catalyst to form 2-phenoxypropionic acid.
Hydroxylation: The 2-phenoxypropionic acid is then hydroxylated at the para position using a hydroxylating agent or microbial hydroxylation.
Purification: The product is purified through crystallization or other suitable methods to obtain high-purity 2-(4-Hydroxyphenoxy)propanoic acid.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Hydroxyphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone-type compounds.
Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium dichromate is commonly used as an oxidizing agent.
Substitution: Halogenating reagents and alkylating agents are used for substitution reactions.
Major Products
Oxidation: Quinone-type compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenoxypropionic acid: Lacks the hydroxyl group at the para position.
4-Hydroxyphenylacetic acid: Has a similar hydroxyl group but differs in the overall structure.
Uniqueness
2-(4-Hydroxyphenoxy)propanoic acid is unique due to its specific structure, which allows for selective hydroxylation and its role as a key intermediate in the synthesis of highly effective herbicides .
Propiedades
IUPAC Name |
2-(4-hydroxyphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIHDXGKQHFBNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201027025 | |
| Record name | 2-(4-Hydroxyphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201027025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67648-61-7 | |
| Record name | 2-(4-Hydroxyphenoxy)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67648-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 2-(4-hydroxyphenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067648617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 67648-61-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522955 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Hydroxyphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201027025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(4-Hydroxyphenoxy)propanoic acid interact with its target and what are the downstream effects?
A: 2-(4-Hydroxyphenoxy)propanoic acid is a key metabolite of Aryloxyphenoxypropionic acid (APP) herbicides, with the representative example being Fenoxaprop-ethyl [, ]. These herbicides function by inhibiting Acetyl-CoA Carboxylase (ACCase) [], a crucial enzyme in fatty acid biosynthesis. By disrupting this pathway, APP herbicides ultimately lead to the death of susceptible plants.
Q2: What is the structural characterization of 2-(4-Hydroxyphenoxy)propanoic acid?
A2: 2-(4-Hydroxyphenoxy)propanoic acid is characterized by the following:
- Molecular Formula: C9H10O4 []
- Spectroscopic Data: While the provided abstracts lack detailed spectroscopic information, the crystal structure confirms its molecular configuration [].
Q3: What is the environmental fate of 2-(4-Hydroxyphenoxy)propanoic acid?
A: This compound is a metabolite of Fenoxaprop-ethyl, and research shows its presence in water-sediment microcosms is influenced by factors like enantioselectivity and biodegradation processes [, ]. Further studies are needed to fully understand its long-term environmental impact.
Q4: What is the role of chirality in the biological activity of 2-(4-Hydroxyphenoxy)propanoic acid and related compounds?
A: Studies on Fenoxaprop-ethyl, which metabolizes into 2-(4-Hydroxyphenoxy)propanoic acid, highlight significant enantioselective differences in toxicity and bioaccumulation in zebrafish []. The R-enantiomer of the acid was preferentially enriched and metabolized, while the S-enantiomers of related compounds generally showed greater toxicity [, ].
Q5: How does the structure of APP herbicides, particularly modifications around 2-(4-Hydroxyphenoxy)propanoic acid, affect their herbicidal activity?
A: Research into novel N-Arylmethyl-2-(4-arylxoyphenoxy)propionamide derivatives, structurally similar to 2-(4-Hydroxyphenoxy)propanoic acid, demonstrates how structural changes influence herbicidal efficacy []. Specifically, variations in the arylmethyl and arylxoy substituents significantly impact their potency against various weeds, showcasing the importance of structure-activity relationships in herbicide development [].
Q6: What analytical methods are used to study 2-(4-Hydroxyphenoxy)propanoic acid and similar compounds?
A6: Various techniques are employed to analyze these compounds, including:
- Chiral column liquid chromatography: Used to determine enantiomeric purity and separation [].
- Radiolabeling (e.g., 14C): Allows tracking of the herbicide and its metabolites in plants and environmental samples [, ].
- Mass spectrometry (e.g., LC/MS): Used for identification and quantification of the compound and its metabolites [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[1-(hydroxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]acetamide](/img/structure/B1294938.png)




